molecular formula C13H16N6O3 B14147052 2-[[4-Amino-6-(benzylamino)-5-nitropyrimidin-2-yl]amino]ethanol CAS No. 840455-75-6

2-[[4-Amino-6-(benzylamino)-5-nitropyrimidin-2-yl]amino]ethanol

Cat. No.: B14147052
CAS No.: 840455-75-6
M. Wt: 304.30 g/mol
InChI Key: DRYYUHPNLBJCIQ-UHFFFAOYSA-N
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Description

2-[[4-Amino-6-(benzylamino)-5-nitropyrimidin-2-yl]amino]ethanol is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes an amino group, a benzylamino group, and a nitro group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-Amino-6-(benzylamino)-5-nitropyrimidin-2-yl]amino]ethanol typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the condensation of appropriate aldehydes with guanidine derivatives, followed by nitration and subsequent amination reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[[4-Amino-6-(benzylamino)-5-nitropyrimidin-2-yl]amino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

2-[[4-Amino-6-(benzylamino)-5-nitropyrimidin-2-yl]amino]ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[4-Amino-6-(benzylamino)-5-nitropyrimidin-2-yl]amino]ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[[4-Amino-6-(benzylamino)-5-nitropyrimidin-2-yl]amino]ethanol lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

840455-75-6

Molecular Formula

C13H16N6O3

Molecular Weight

304.30 g/mol

IUPAC Name

2-[[4-amino-6-(benzylamino)-5-nitropyrimidin-2-yl]amino]ethanol

InChI

InChI=1S/C13H16N6O3/c14-11-10(19(21)22)12(18-13(17-11)15-6-7-20)16-8-9-4-2-1-3-5-9/h1-5,20H,6-8H2,(H4,14,15,16,17,18)

InChI Key

DRYYUHPNLBJCIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC(=C2[N+](=O)[O-])N)NCCO

solubility

15.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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